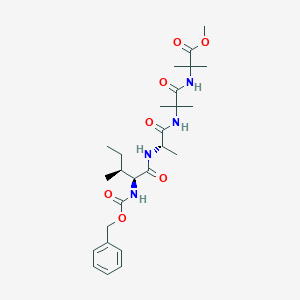
Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester (Z-Ile-Ala-isoBu-isoBuOMe) is a synthetic compound that is widely used in scientific research. It is a derivative of the natural amino acid isoleucine and has been synthesized to study its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Z-Ile-Ala-isoBu-isoBuOMe is not well understood. However, it is believed that the compound acts as a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of the peptide bond results in the release of the C-terminal amino acid and the formation of a peptide fragment.
Biochemische Und Physiologische Effekte
Z-Ile-Ala-isoBu-isoBuOMe has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of chymotrypsin and trypsin in vitro. The compound has also been shown to be stable in the presence of proteases. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe has been used in the development of peptidomimetics and drug design.
Vorteile Und Einschränkungen Für Laborexperimente
Z-Ile-Ala-isoBu-isoBuOMe has several advantages for lab experiments. It is stable in the presence of proteases and has been shown to be an effective substrate for studying protease activity. Furthermore, the compound is easy to synthesize using SPPS methodology. However, Z-Ile-Ala-isoBu-isoBuOMe has several limitations. It is relatively expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Z-Ile-Ala-isoBu-isoBuOMe. One direction is the development of new protease inhibitors based on the structure of Z-Ile-Ala-isoBu-isoBuOMe. Another direction is the study of the stability of Z-Ile-Ala-isoBu-isoBuOMe in different environments. Furthermore, the compound could be used in the development of new peptidomimetics and drug design. Finally, the study of the biochemical and physiological effects of Z-Ile-Ala-isoBu-isoBuOMe could lead to a better understanding of protein folding and stability.
Synthesemethoden
Z-Ile-Ala-isoBu-isoBuOMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. SPPS is a widely used technique for the preparation of peptides and small proteins. The synthesis of Z-Ile-Ala-isoBu-isoBuOMe involves coupling of the protected amino acids using a coupling reagent such as HBTU or HATU. The peptide is then deprotected and cleaved from the resin using TFA or other cleavage reagents.
Wissenschaftliche Forschungsanwendungen
Z-Ile-Ala-isoBu-isoBuOMe is used in various scientific research applications. It is commonly used as a substrate for studying the activity of proteases such as chymotrypsin and trypsin. The compound is also used in the development of peptidomimetics and drug design. Furthermore, Z-Ile-Ala-isoBu-isoBuOMe is used in the study of protein folding and stability.
Eigenschaften
CAS-Nummer |
135788-75-9 |
|---|---|
Produktname |
Benzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester |
Molekularformel |
C26H40N4O7 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
methyl 2-methyl-2-[[2-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C26H40N4O7/c1-9-16(2)19(28-24(35)37-15-18-13-11-10-12-14-18)21(32)27-17(3)20(31)29-25(4,5)22(33)30-26(6,7)23(34)36-8/h10-14,16-17,19H,9,15H2,1-8H3,(H,27,32)(H,28,35)(H,29,31)(H,30,33)/t16-,17-,19-/m0/s1 |
InChI-Schlüssel |
WVEMASHKNDJIMG-LNLFQRSKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Andere CAS-Nummern |
135788-75-9 |
Sequenz |
IAXX |
Synonyme |
enzyloxycarbonyl-isoleucyl-alanyl-alpha-aminoisobutyryl-alpha-aminoisobutyrate methyl ester Z-Ile-Ala-Aib-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



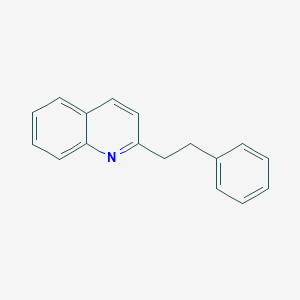
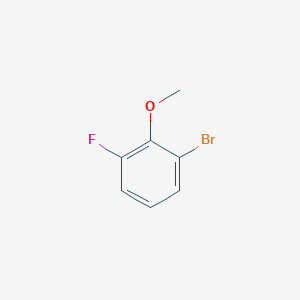
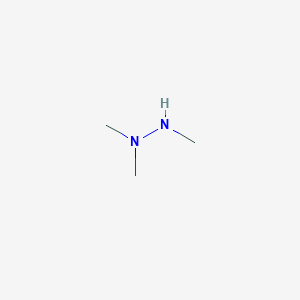
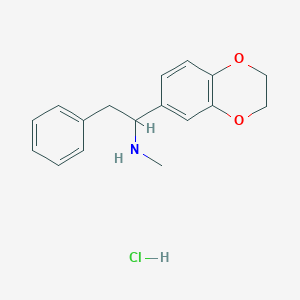
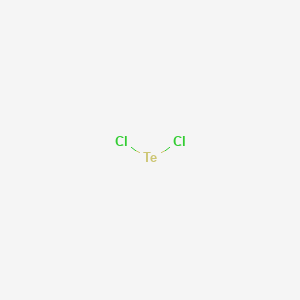

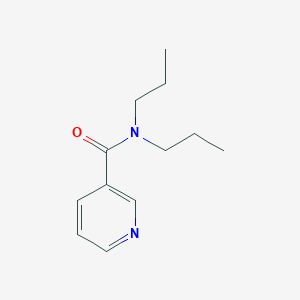





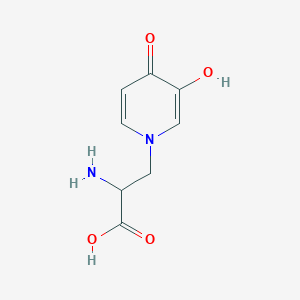
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)